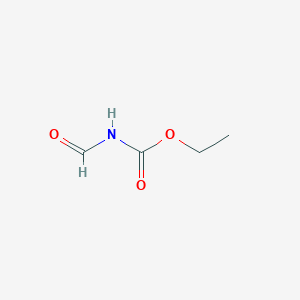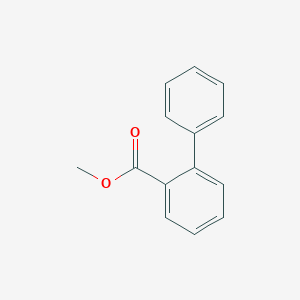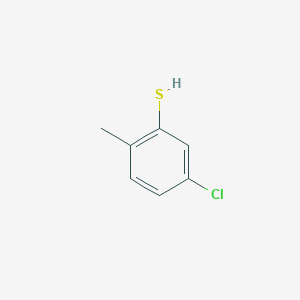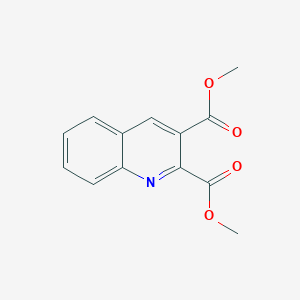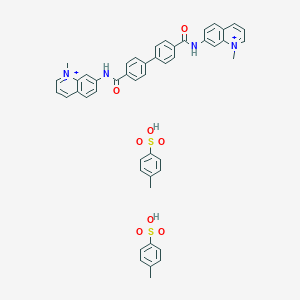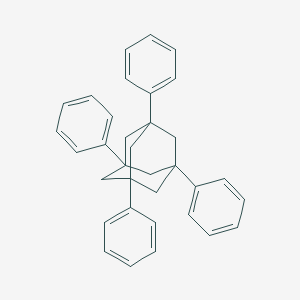
1,3,5,7-Tetraphenyladamantane
Descripción general
Descripción
1,3,5,7-Tetraphenyladamantane is a molecule that has been studied for its unique structural properties and potential applications in materials science. The molecule consists of an adamantane core, which is a rigid, three-dimensional hydrocarbon framework, with phenyl groups attached to its four tertiary carbon atoms. This structure is of interest due to its potential use in the development of dendrimers and other macromolecular structures .
Synthesis Analysis
The synthesis of 1,3,5,7-tetraphenyladamantane has been explored through various methods. A key approach involves the Friedel-Crafts reaction, where benzene and bromobenzene are used to introduce phenyl substituents onto the adamantane core. However, this method was not found to be universally applicable for the synthesis of other substituted adamantane derivatives, indicating the need for further optimization and exploration of alternative synthetic routes .
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 1,3,5,7-tetraphenyladamantane, is characterized by a tetrahedral core. This core imparts a high degree of rigidity to the molecule, which is a desirable property for the construction of dendrimers and other nanostructures. The adamantane core's symmetry and bulkiness also influence the overall properties of the molecules and their derivatives .
Chemical Reactions Analysis
The chemical reactivity of 1,3,5,7-tetraphenyladamantane and its derivatives has been investigated in various contexts. For example, the Ritter reaction has been used to transform related adamantane structures, leading to complex rearrangements and the formation of novel compounds with adamantane motifs . These studies contribute to a better understanding of the reactivity patterns of adamantane derivatives and their potential applications in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5,7-tetraphenyladamantane derivatives are influenced by the adamantane core and the substituents attached to it. For instance, the introduction of methyl and phenyl groups can affect the molecule's symmetry, electron distribution, and overall reactivity. These modifications can lead to changes in properties such as solubility, thermal stability, and reactivity towards other chemical agents .
Aplicaciones Científicas De Investigación
Molecular Linkage and Electron Injection Dynamics
- A derivative of 1,3,5,7-tetraphenyladamantane has been developed for anchoring molecular coordination compounds to semiconductor nanoparticles, particularly to study the dynamics of electron injection at the interface of TiO2 nanoparticles (Guo et al., 2000).
Optical Nonlinearity and White-Light Generation
- The optical nonlinearity of 1,3,5,7-tetraphenyladamantane enables efficient frequency conversion and nonlinear white-light generation when irradiated in the near-infrared. This finding is significant for the development of white-light emitting devices (Rosemann et al., 2018).
Structural Analysis and Molecular Aggregation
- Studies on 1,3,5,7-tetraphenyladamantane have provided insights into molecular symmetries and aggregation through extensive C-H...pi interactions. This understanding is crucial for explaining the material's high melting point and insolubility compared to analogous compounds (Boldog et al., 2009).
Adsorption of Gases and Organic Pollutants
- Tetraphenyladamantane-based microporous materials show potential for gas storage and recovery of organic pollutants, exhibiting significant uptake of CO2, benzene, and cyclohexane (Shen et al., 2013).
Molecular Nanostructures and Electron Coupling
- The co-deposition of 1,3,5,7-tetraphenyladamantane with C60 on Au(111) surfaces forms molecular nanostructures with reduced electronic coupling to the surface, enhancing free-molecule properties (Franke et al., 2008).
Hydrogen Storage Materials
- Designing covalent organic frameworks based on 1,3,5,7-tetraphenyladamantane has shown promising results for hydrogen storage, with high porosity and significant hydrogen adsorption capacity (Li et al., 2014).
Direcciones Futuras
1,3,5,7-Tetraphenyladamantane-based covalent organic frameworks (adm-COFs) have been designed under the ctn and bor net topology with the method of molecular mechanics . These adm-COFs exhibit extremely high porosity (86–95%) and large H2 accessible surface area (5967–6709 m2 g−1) . They show potential for practical application in hydrogen storage .
Propiedades
IUPAC Name |
1,3,5,7-tetraphenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVZTACEKAXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468492 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetraphenyladamantane | |
CAS RN |
16004-75-4 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7-Tetraphenyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



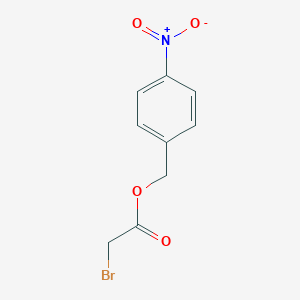
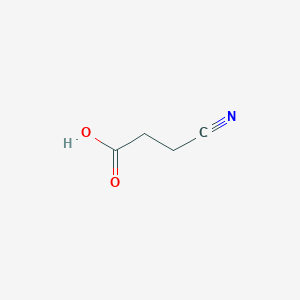
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
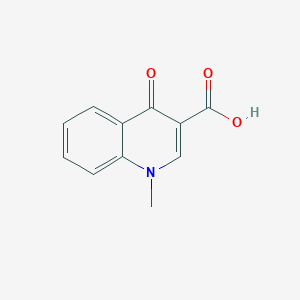
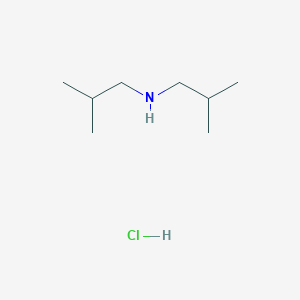
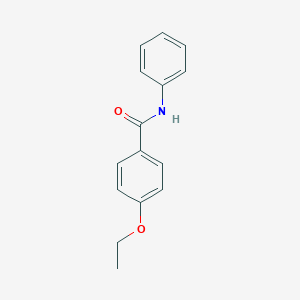
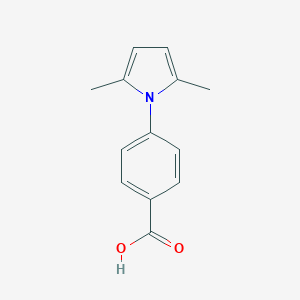
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
